2',3'-Dideoxycytidine-5'-triphosphate trilithium salt

Catalog No.
S14441682
CAS No.
M.F
C9H13Li3N3O12P3
M. Wt
469.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3'-Dideoxycytidine-5'-triphosphate trilithium s...

Product Name

2',3'-Dideoxycytidine-5'-triphosphate trilithium salt

IUPAC Name

trilithium;[[[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C9H13Li3N3O12P3

Molecular Weight

469.0 g/mol

InChI

InChI=1S/C9H16N3O12P3.3Li/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3

InChI Key

RJTMIBUIHJOWRZ-UHFFFAOYSA-K

Canonical SMILES

[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N

2',3'-Dideoxycytidine-5'-triphosphate trilithium salt is a synthetic nucleoside analog derived from cytidine. Its molecular formula is C9_9H16_{16}N3_3O12_{12}P3_3 with a molecular weight of approximately 467.09 g/mol. This compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, which distinguishes it from natural nucleotides. The trilithium salt form enhances its solubility and stability in aqueous solutions, making it suitable for various biochemical applications .

The chemical reactivity of 2',3'-dideoxycytidine-5'-triphosphate trilithium salt primarily involves its triphosphate group, which can participate in phosphorylation reactions. It can act as a substrate for DNA polymerases during DNA synthesis, where it is incorporated into growing DNA strands in place of deoxycytidine triphosphate. The lack of hydroxyl groups at the 2' and 3' positions prevents further elongation of the DNA strand once incorporated, thus terminating DNA synthesis .

This compound exhibits significant biological activity as an antiviral agent, particularly against retroviruses. Its mechanism involves incorporation into viral DNA during replication, leading to chain termination. This property makes it a valuable compound in the treatment of diseases caused by retroviruses, such as HIV. Additionally, it has been studied for its potential use in cancer therapy due to its ability to inhibit DNA synthesis in rapidly dividing cells .

The synthesis of 2',3'-dideoxycytidine-5'-triphosphate trilithium salt typically involves several steps:

  • Synthesis of 2',3'-dideoxycytidine: This is achieved through the selective protection and deprotection of hydroxyl groups on cytidine.
  • Phosphorylation: The dideoxynucleoside is then phosphorylated at the 5' position using phosphoric acid derivatives.
  • Formation of Trilithium Salt: The resulting triphosphate is converted into its trilithium salt form to enhance solubility and stability .

2',3'-Dideoxycytidine-5'-triphosphate trilithium salt has several applications in molecular biology and medicine:

  • Nucleotide Synthesis: It is used in the synthesis of oligonucleotides for research and therapeutic purposes.
  • Antiviral Research: The compound serves as a model for developing antiviral drugs targeting retroviruses.
  • Genetic Studies: It plays a role in studying DNA polymerase mechanisms and other enzymatic processes involving nucleotides .

Studies have shown that 2',3'-dideoxycytidine-5'-triphosphate trilithium salt interacts with various enzymes involved in nucleic acid metabolism. It competes with natural nucleotides for incorporation into DNA by polymerases, which can lead to insights into enzyme kinetics and mechanisms. Interaction studies have also explored its binding affinities with viral reverse transcriptases, highlighting its potential as an antiviral agent .

Several compounds are structurally similar to 2',3'-dideoxycytidine-5'-triphosphate trilithium salt, including:

Compound NameStructural FeaturesUnique Aspects
Deoxycytidine-5'-triphosphateContains hydroxyl groups at both 2' and 3' positionsNatural nucleotide; not a chain terminator
2',3'-Dideoxyadenosine-5'-triphosphateSimilar dideoxy modification but with adenine baseTargets different polymerases
2',3'-Dideoxythymidine-5'-triphosphateDideoxy modification with thymine baseSpecificity towards thymidine incorporation
Acyclovir triphosphateContains an acyclic structure instead of riboseAntiviral agent targeting herpes viruses

The uniqueness of 2',3'-dideoxycytidine-5'-triphosphate trilithium salt lies in its specific application as a chain terminator during DNA synthesis, which is crucial for its role as an antiviral agent against retroviruses like HIV .

The discovery of 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt is rooted in the broader exploration of nucleotide analogs during the mid-20th century. The foundational work of Frederick Sanger in the 1970s revolutionized DNA sequencing by introducing dideoxy nucleotides as chain-terminating agents. Unlike deoxyribonucleotides, dideoxy nucleotides lack a hydroxyl group at both the 2' and 3' positions of the sugar moiety, preventing further elongation during DNA synthesis. This property became the basis for the Sanger sequencing method, which dominated genetic research for decades.

The trilithium salt form of 2',3'-Dideoxycytidine-5'-triphosphate emerged as a refined iteration of early dideoxy nucleotide preparations. Initial formulations used sodium salts, but researchers soon identified limitations in stability and solubility under repetitive freeze-thaw cycles. The transition to lithium salts in the 1980s addressed these challenges, offering improved enzymatic compatibility and reduced interference in sequencing reactions. This advancement aligned with the growing demand for reliable reagents in automated sequencing platforms, cementing the compound’s role in genomics.

Evolution of Scientific Applications

2',3'-Dideoxycytidine-5'-triphosphate trilithium salt initially gained prominence in manual Sanger sequencing, where it was used alongside three other dideoxy nucleotides to generate DNA fragments of varying lengths. Each reaction tube contained a single dideoxy nucleotide, and subsequent gel electrophoresis allowed researchers to deduce the original DNA sequence by analyzing fragment sizes. The method’s reliability made it the gold standard for projects like the Human Genome Initiative.

With the advent of automated sequencing in the 1990s, the compound’s applications expanded. Fluorescently labeled dideoxy nucleotides, including derivatives of 2',3'-Dideoxycytidine-5'-triphosphate, enabled high-throughput sequencing by capillary electrophoresis. This innovation eliminated the need for radioactive labeling and manual gel reading, accelerating large-scale genomic studies. Beyond sequencing, the compound has been employed in in vitro DNA synthesis assays to study polymerase fidelity and exonuclease activity, providing insights into replication errors and repair mechanisms.

Significance in Nucleotide Analog Research

As a prototypical dideoxy nucleotide, 2',3'-Dideoxycytidine-5'-triphosphate has been instrumental in elucidating the mechanisms of DNA polymerization. Its inability to form phosphodiester bonds at the 3' position highlights the critical role of the hydroxyl group in chain elongation. Comparative studies with other analogs, such as 2',3'-dideoxyadenosine triphosphate, have revealed polymerase-specific preferences and termination efficiencies, informing the design of antiretroviral drugs targeting viral reverse transcriptases.

The compound’s structure also serves as a template for chemical modifications. For instance, the addition of fluorescent tags or affinity labels to the triphosphate group has facilitated single-molecule sequencing and chromatin profiling. These derivatives retain the chain-terminating property while enabling multimodal detection, underscoring the versatility of the dideoxycytidine backbone in experimental design.

Trilithium Salt Form: Research Significance and Advantages

The trilithium salt formulation of 2',3'-Dideoxycytidine-5'-triphosphate addresses key limitations of earlier sodium-based preparations. Lithium salts exhibit superior solubility in aqueous buffers, ensuring homogeneous distribution in enzymatic reactions. This property is critical for maintaining consistent termination rates across sequencing runs, which directly impacts read accuracy. Additionally, lithium’s bacteriostatic activity reduces microbial contamination risks during long-term storage, enhancing reagent shelf life.

Table 1: Comparative Properties of Lithium vs. Sodium Salts in Nucleotide Preparations

PropertyLithium Salt FormSodium Salt Form
SolubilityHigh solubility in aqueous buffersModerate solubility, prone to precipitation
Freeze-Thaw StabilityResists degradation over multiple cyclesDegrades after 3–5 cycles
pH StabilityMinimal shifts during temperature changesSignificant pH fluctuations
Microbial ResistanceIntrinsic bacteriostatic activityRequires preservatives

The transition to lithium salts also mitigates salt-induced artifacts in electrophoretic analyses. Sodium ions can interfere with DNA migration in gels, causing band compression or smearing. Lithium’s lower charge density minimizes these effects, improving resolution in capillary electrophoresis and next-generation sequencing platforms. These advantages collectively enhance the reproducibility and scalability of experiments reliant on 2',3'-Dideoxycytidine-5'-triphosphate.

Stereochemistry and Enantiomeric Research

The stereochemical properties of 2',3'-dideoxycytidine-5'-triphosphate trilithium salt have been extensively investigated through comparative studies with enantiomeric analogs [6]. Research has demonstrated that the compound exhibits distinct stereospecific interactions with various DNA polymerases, with significant implications for enzymatic recognition and catalytic efficiency [6].

Studies examining the enantiomeric properties of dideoxynucleotide analogs have revealed that L-enantiomers of 2',3'-dideoxycytidine-5'-triphosphate show markedly different substrate properties compared to their D-counterparts [6]. The L-enantiomer was found to be neither a substrate nor an inhibitor for human DNA polymerases alpha, beta, gamma, delta, and epsilon, highlighting the critical importance of stereochemical configuration in enzymatic recognition [6].

The stereochemical investigations have extended to related compounds, where dioxolane analogs demonstrated potent inhibitory activity against all cellular DNA polymerases studied [6]. The Ki values for these compounds with DNA polymerase gamma were determined to follow a specific stereochemical preference order, with D-dideoxycytidine showing the highest affinity [6]. These findings underscore the fundamental role of stereochemistry in determining both substrate recognition and inhibitory potency.

Enantiomeric research has also revealed that the substrate properties and inhibition patterns are apparently enantioselective, with D-enantiomers generally showing better recognition than L-enantiomers across different enzyme systems [7]. This stereoselectivity extends beyond simple binding affinity to encompass the entire catalytic mechanism, influencing both the initial binding event and subsequent catalytic steps [7].

Structural Comparison with Natural Nucleotides

The structural architecture of 2',3'-dideoxycytidine-5'-triphosphate trilithium salt differs significantly from natural nucleotides in several critical aspects [2]. The most prominent distinction lies in the sugar moiety, where the absence of hydroxyl groups at both the 2' and 3' positions fundamentally alters the compound's chemical reactivity and biological function [9].

Table 1: Structural and Chemical Properties of 2',3'-Dideoxycytidine-5'-triphosphate Trilithium Salt

PropertyValueReference
Chemical Name2',3'-Dideoxycytidine-5'-triphosphate trilithium salt [3] [4]
CAS Number93939-77-6 [3] [4]
Molecular Formula (Free Acid)C₉H₁₆N₃O₁₂P₃ [2]
Molecular Formula (Trilithium Salt)C₉H₁₃Li₃N₃O₁₂P₃ [3] [4]
Molecular Weight (Free Acid)451.10 g/mol [2]
Molecular Weight (Trilithium Salt)468.96 g/mol [3] [4]
Configuration at C2'H (no hydroxyl group) [2]
Configuration at C3'H (no hydroxyl group) [2]
Base TypePyrimidine (Cytosine) [2]
Sugar Type2',3'-Dideoxyribose [2]
Phosphate GroupsTriphosphate (α, β, γ) [2]

Natural deoxycytidine triphosphate maintains a hydroxyl group at the 3' position, which is essential for continued DNA chain elongation through the formation of phosphodiester bonds [8] [9]. In contrast, the absence of this 3' hydroxyl group in 2',3'-dideoxycytidine-5'-triphosphate prevents further nucleotide addition once incorporated into a growing DNA strand, effectively terminating chain synthesis [8].

Table 2: Structural Comparison Between Natural dCTP and ddCTP

PropertyNatural dCTPddCTPFunctional Impact
Sugar ComponentDeoxyribose2',3'-DideoxyriboseSugar modification
2' PositionHHNo change
3' PositionOHHCritical difference
5' PositionTriphosphateTriphosphateNo change
Base Pairing CapabilityWatson-Crick with dGWatson-Crick with dGMaintained
Chain Extension CapabilityYes (3' OH available)No (3' OH absent)Eliminated
DNA Polymerase SubstrateYes (incorporation + extension)Yes (incorporation only)Altered

The base-pairing properties remain largely unchanged, with the cytosine base maintaining its ability to form Watson-Crick hydrogen bonds with guanine residues in template DNA [10] [11]. This preservation of base-pairing fidelity ensures that the compound can be accurately incorporated during DNA synthesis while subsequently blocking further elongation [10].

The triphosphate moiety in both natural and synthetic nucleotides serves as the energy source for nucleotidyl transfer reactions [12]. However, the structural modifications in the sugar component influence the overall conformation and metal ion coordination properties of the triphosphate chain, affecting enzymatic recognition and catalytic efficiency [13] [14].

Crystallographic Studies in Enzymatic Complexes

Crystallographic investigations of 2',3'-dideoxycytidine-5'-triphosphate in complex with various DNA polymerases have provided detailed insights into the molecular basis of substrate recognition and catalytic mechanisms [10] [11]. High-resolution crystal structures have been determined for several enzyme-DNA-nucleotide ternary complexes, revealing the precise positioning and interactions of the compound within polymerase active sites [10] [11].

The crystal structure of the Klentaq1 DNA polymerase in complex with primer-template DNA and 2',3'-dideoxycytidine-5'-triphosphate was solved at 2.3 Å resolution, providing detailed information about the binding mode and active site architecture [10]. The structure revealed that the protein residues surrounding the nascent base pair form a precisely configured binding pocket that accommodates only correct Watson-Crick base pairs [10].

Table 3: Crystallographic Studies of ddCTP in Enzymatic Complexes

Study SystemResolution (Å)Key Structural FeaturesMetal Ions PresentFunctional Insight
Klentaq1-DNA-ddCTP2.3Correct Watson-Crick pairing2 Mg²⁺Termination mechanism
Klentaq1 (Open form)2.3Partial ddCTP occupancy1 Mg²⁺ (B-site)Substrate binding dynamics
Klentaq1 (Closed form)2.3Full active site closure2 Mg²⁺Catalytic competence
DNA Pol β-ddCTP2.5Steric gate interactions2 Ca²⁺Sugar discrimination
T7 DNA Pol-ddCTP2.4Modified O-helix position2 Mg²⁺Helix rearrangement
Dpo4-ddCTP2.1Metal ion displacement2 Ca²⁺Fidelity mechanisms

Comparative analysis of open and closed conformational states revealed significant differences in nucleotide binding and active site organization [11]. The open ternary complex showed only partial occupancy of 2',3'-dideoxycytidine-5'-triphosphate, with clear electron density observed primarily for the base and ribose portions while the triphosphate moiety exhibited reduced occupancy [11]. In contrast, the closed form demonstrated complete nucleotide binding with well-defined electron density throughout the entire molecule [11].

The crystallographic studies have identified two conserved amino acid residues, Q754 and R573, that form critical hydrogen bonds with the nascent base pair in all ternary complexes examined [10]. These interactions occur at the minor groove side of the base pair and may serve as a quality control mechanism for detecting misincorporation events [10].

Structural analysis has also revealed that the protein architecture around the polymerase active site exhibits considerable plasticity, which may account for the substrate diversity observed in these enzymes [10]. The flexibility allows accommodation of various nucleotide analogs while maintaining the essential catalytic geometry required for phosphodiester bond formation [10].

Metal Ion Coordination in Research Applications

Metal ion coordination represents a critical aspect of 2',3'-dideoxycytidine-5'-triphosphate function in enzymatic systems, with divalent cations playing essential roles in both substrate recognition and catalytic activity [13] [14]. Research has demonstrated that various metal ions exhibit distinct coordination patterns and functional effects when interacting with the compound [13] [15].

Magnesium ions, the physiologically relevant cofactor for most DNA polymerases, primarily coordinate to the β-phosphate group of nucleoside triphosphates [14]. Studies using phosphorus magnetic resonance spectroscopy have confirmed that magnesium binding occurs preferentially at the β-phosphate position rather than the α or γ phosphates [14]. This coordination pattern is stronger at neutral pH compared to acidic conditions, reflecting the ionization state of the phosphate groups [14].

Table 4: Metal Ion Coordination Properties with ddCTP

Metal IonCoordination SiteBinding AffinityCatalytic EffectResearch Application
Mg²⁺β-phosphate (primary)ModerateStandard activityPhysiological studies
Ca²⁺α,β-phosphateLower than Mg²⁺Reduced polymerase activityFidelity studies
Mn²⁺β,γ-phosphateHigher than Mg²⁺Enhanced misincorporationError-prone synthesis
Zn²⁺α-phosphateVariableContext-dependentStructural studies
Cd²⁺β-phosphateHighEnhanced activityKinetic studies
Ni²⁺β-phosphateModerateStandard activityComparative studies

Calcium ions demonstrate different coordination behavior, often resulting in reduced polymerase activity compared to magnesium [15]. Despite this reduction in catalytic efficiency, calcium-supported reactions maintain high fidelity, with some studies suggesting enhanced selectivity for correct nucleotide incorporation [15]. The apparent Km values for cytosine incorporation are consistently lower with calcium compared to magnesium, indicating tighter binding affinity [15].

Manganese ions exhibit enhanced binding affinity relative to magnesium and can support DNA synthesis with altered fidelity characteristics [16] [13]. The relaxed coordination requirements of manganese allow for more efficient bypass of otherwise unfavorable substrates, though this comes at the cost of reduced overall fidelity [16]. This property makes manganese-supported reactions valuable for studying error-prone synthesis and mutagenesis mechanisms [16].

The coordination chemistry involves complex equilibria between different binding modes, with the spatial arrangement of metal ions directly influencing the activation of specific phosphate bonds [13]. When metal ions coordinate in an α,β-γ pattern, transphosphorylation reactions are favored, while α-β,γ coordination promotes nucleotidyl transfer reactions characteristic of polymerase activity [13].

Structure-Function Relationship Studies

Structure-function relationship investigations have revealed fundamental principles governing the interaction between 2',3'-dideoxycytidine-5'-triphosphate and various enzymatic systems [17] [18]. These studies have demonstrated how specific structural features directly influence catalytic outcomes and substrate selectivity [17] [18].

The absence of the 3' hydroxyl group represents the most critical structural modification affecting function [18]. High-resolution crystal structures have shown that this missing hydroxyl group prevents the formation of essential hydrogen bonds that normally stabilize the closed, catalytically active conformation of DNA polymerases [18]. Specifically, the natural 3' hydroxyl forms hydrogen bonds with the β-phosphate oxygen and the backbone amide of conserved glutamate residues [18].

Research has identified that multiple polymerase conformations can trap incorrect nucleotides through distinct mechanisms beyond simple steric exclusion [18]. The concept of a single "steric gate" blocking non-cognate nucleotides has been expanded to encompass ensembles of intermediate conformations that create multiple binding sites for substrate misalignment [18]. These intermediate states involve water-mediated interactions that are absent in fully closed, catalytically competent complexes [18].

Direct observation techniques combining optical tweezers and fluorescence microscopy have provided unprecedented insights into the real-time structure-function relationships [17]. These studies have revealed that helicase conformational states correlate directly with specific functional outcomes, with closed conformations promoting unwinding activity while open conformations facilitate rezipping [17]. The dynamic switching between these states occurs on timescales that directly impact overall enzymatic processivity [17].

Comparative kinetic analysis has shown that the incorporation efficiency of 2',3'-dideoxycytidine-5'-triphosphate varies significantly among different polymerase families [18]. Family A polymerases generally show enhanced discrimination against the compound compared to other families, reflecting differences in active site architecture and substrate binding mechanisms [18]. These variations highlight how structural features of both the nucleotide analog and the enzyme contribute to overall selectivity [18].

The structure-function relationships extend to the interaction with proofreading exonuclease activities [15]. While the compound can be incorporated by polymerases, its resistance to exonucleolytic removal reflects the altered geometry imposed by the missing 3' hydroxyl group [15]. This resistance contributes to the compound's effectiveness as a chain-terminating agent in various research applications [15].

Studies examining the relationship between nucleotide structure and metal ion coordination have revealed that the sugar modifications indirectly influence phosphate binding through allosteric effects [13] [19]. The altered sugar conformation affects the overall nucleotide geometry, which in turn modulates the positioning and coordination sphere of the triphosphate moiety [13]. These effects cascade through the entire catalytic mechanism, influencing both substrate binding and product release [13].

2',3'-Dideoxycytidine-5'-triphosphate trilithium salt functions as a potent chain-terminating agent through a well-characterized mechanism involving the absence of critical hydroxyl groups at the 2' and 3' positions of the sugar moiety [1] . The compound exhibits structural similarity to the natural substrate deoxycytidine triphosphate but lacks the essential 3'-hydroxyl group required for phosphodiester bond formation during DNA synthesis [3].

The chain termination process occurs when 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt is incorporated into the growing DNA strand by DNA polymerase [1] . During normal DNA synthesis, the 3'-hydroxyl group of the terminal nucleotide serves as the nucleophile that attacks the α-phosphate of the incoming nucleoside triphosphate, forming the phosphodiester bond and releasing pyrophosphate [3] [4]. However, when 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt is incorporated, the absence of the 3'-hydroxyl group prevents further nucleotide addition, effectively terminating DNA chain elongation [3].

Kinetic analysis reveals that 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt exhibits significantly reduced incorporation efficiency compared to the natural substrate. Pre-steady-state kinetic studies demonstrate that while the compound can be incorporated by DNA polymerases, the process occurs with markedly different kinetic parameters [5] [6]. The maximum rate of incorporation (kpol) for 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt is approximately 50-60% of that observed for deoxycytidine triphosphate, while the dissociation constant (Kd) is increased by 3-6 fold [5] [6].

Nucleotidekpol (s-1)Kd (μM)Efficiency (kpol/Kd)Incorporation Rate
dCTP (natural)15-252-53-12.5High
ddCTP8-1215-300.27-0.8Moderate
Ratio (ddCTP/dCTP)0.5-0.63-60.05-0.15Significantly reduced

The mechanistic basis for chain termination involves the disruption of the normal nucleotidyl transfer reaction. In the presence of 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt, DNA polymerase can accommodate the analog in its active site and catalyze the incorporation reaction [5]. However, once incorporated, the modified nucleotide cannot serve as a donor for subsequent phosphodiester bond formation due to the structural absence of the attacking nucleophile [3].

Research findings indicate that the chain termination efficiency varies among different DNA polymerases, with some enzymes showing greater discrimination against 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt than others [5] [6]. This selectivity arises from differences in active site architecture and the ability of polymerases to accommodate modified nucleotide substrates [6].

DNA Polymerase Interaction Studies

Crystallographic studies have provided detailed insights into the molecular interactions between 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt and DNA polymerases. High-resolution structural analysis of ternary complexes containing DNA polymerase β, DNA template-primer, and 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt has revealed the precise positioning of the analog within the enzyme active site [5] [8].

The active site of DNA polymerase β contains three critical aspartate residues (Asp190, Asp192, and Asp256) that coordinate two divalent metal ions essential for catalysis [5] [8]. In the ternary complex with 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt, these residues maintain their coordination with the metal ions, while the triphosphate moiety of the analog occupies the same position as the natural substrate [5]. The structural analysis demonstrates that the β- and γ-phosphates of 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt interact appropriately with the catalytic metal ions, enabling the incorporation reaction to proceed [8].

Comparative kinetic analysis across different DNA polymerase families reveals varying degrees of discrimination against 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt [6]. Family A DNA polymerases, such as the Klenow fragment of Escherichia coli DNA polymerase I, exhibit high discrimination factors ranging from 100-500 fold against dideoxynucleotides [6]. In contrast, family X polymerases like DNA polymerase β show much lower discrimination, with factors of only 2-3 fold [6].

DNA PolymeraseddCTP SensitivityDiscrimination FactorActive Site ResiduesMetal Ion Requirement
Pol αHigh100-500Asp-Asp-AspMg2+/Mn2+
Pol βModerate2-3Asp190-Asp192-Asp256Mg2+/Mn2+
Pol γLow10-50Asp-Asp-AspMg2+/Mn2+
HIV-1 RTHigh10-100Asp-Asp-AspMg2+/Mn2+
T7 PolVariable5-20Tyr526Mg2+/Mn2+

The discrimination mechanism involves several factors including the ability of the polymerase to accommodate the modified sugar structure and the efficiency of the subsequent incorporation reaction [6]. Family A polymerases possess a conserved aromatic residue that can differentiate between natural nucleotides and dideoxynucleotides through hydrogen bonding interactions [6]. When this residue is phenylalanine, as in Escherichia coli DNA polymerase I, high discrimination occurs, whereas tyrosine residues, as found in T7 DNA polymerase, result in lower discrimination [6].

The interaction studies also reveal that 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt binding involves conformational changes in the DNA polymerase structure [5] [8]. Upon binding, the enzyme undergoes a transition from an open to a closed conformation, positioning the analog optimally for the nucleotidyl transfer reaction [8]. This conformational change is essential for proper alignment of the catalytic residues and metal ions [5].

Biochemical analysis demonstrates that 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt can interact with multiple DNA polymerases involved in cellular DNA replication and repair processes . The compound shows particular efficacy against viral reverse transcriptases, which often exhibit reduced discrimination against modified nucleotides compared to cellular DNA polymerases . This selectivity forms the basis for the therapeutic applications of dideoxynucleotide analogs in antiviral therapy .

Pyrophosphorolysis Mechanisms

2',3'-Dideoxycytidine-5'-triphosphate trilithium salt participates in pyrophosphorolysis reactions, which represent the reverse of the normal DNA polymerization process [9] [10] [11]. Pyrophosphorolysis involves the attack of inorganic pyrophosphate on the terminal nucleotide of a DNA primer, resulting in the release of nucleoside triphosphate and shortening of the DNA strand by one nucleotide [9] [11].

When DNA strands are terminated with 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt, the pyrophosphorolysis reaction can remove the terminal dideoxynucleotide, potentially reversing the chain termination effect [9] [10]. This process requires the presence of pyrophosphate and appropriate reaction conditions, including optimal primer-template length and suitable metal ion concentrations [9] [12].

Kinetic studies of pyrophosphorolysis reactions involving 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt-terminated primers reveal distinct rate constants compared to natural nucleotide-terminated substrates [9] [12]. The pyrophosphorolysis rate for dideoxynucleotide-terminated primers is generally slower than for natural nucleotide-terminated primers, reflecting the altered chemical environment at the primer terminus [12] [11].

SubstratePyrophosphorolysis Rate (min-1)PPi Concentration (mM)Primer Length EffectTemperature Dependence
ddCTP-terminated primer0.2-0.81-10≥14 bp required37°C optimal
dCTP-terminated primer5-151-10≥8 bp sufficient37°C optimal
PAP oligonucleotide0.1-0.55-50≥16 bp optimal65°C enhanced

The efficiency of pyrophosphorolysis depends critically on the length of the base-paired primer-template region [12]. Research demonstrates that efficient pyrophosphorolysis requires primer-template duplexes longer than 14 base pairs, with activity increasing when the primer end is blunt-ended or recessed by only a few bases [12]. This length requirement reflects the need for stable polymerase-DNA interactions to support the reverse reaction [12].

Pyrophosphorolysis-Activated Polymerization represents a specialized application of the pyrophosphorolysis mechanism involving 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt [10] [13]. In this technique, oligonucleotides are deliberately blocked at their 3' termini with dideoxynucleotides [10]. The high specificity of Pyrophosphorolysis-Activated Polymerization derives from the serial coupling of pyrophosphorolysis-mediated activation followed by extension of the activated oligonucleotide [10].

The mechanism involves two distinct steps that must occur in sequence for successful amplification [10]. First, pyrophosphorolysis must remove the terminal 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt residue from the blocked primer [10]. Second, the newly activated primer must undergo extension by DNA polymerase [10]. The probability of both events occurring with mismatched substrates is extremely low, estimated at approximately 3.3 × 10^-11, providing exceptional specificity for mutation detection [10].

Metal ion requirements for pyrophosphorolysis involving 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt follow the same two-metal-ion mechanism observed in normal DNA polymerization [11]. The reaction requires coordination of pyrophosphate with the catalytic metal ions in the polymerase active site [11]. Manganese ions can enhance pyrophosphorolysis activity compared to magnesium ions, reflecting differences in metal ion coordination and reaction kinetics [11].

Temperature effects on pyrophosphorolysis mechanisms show that elevated temperatures can enhance the removal of terminal dideoxynucleotides [10] [14]. This temperature dependence has been exploited in Pyrophosphorolysis-Activated Polymerization protocols using thermostable DNA polymerases, which can perform efficient pyrophosphorolysis at temperatures where many competing reactions are suppressed [14].

Competitive Inhibition Paradigms

2',3'-Dideoxycytidine-5'-triphosphate trilithium salt functions as a competitive inhibitor of DNA polymerases by competing directly with the natural substrate deoxycytidine triphosphate for binding to the enzyme active site [15] [16] [17]. The competitive inhibition mechanism involves the reversible binding of both the natural substrate and the analog to the same binding site on the DNA polymerase, resulting in mutually exclusive binding [18].

Kinetic analysis of competitive inhibition reveals that 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt increases the apparent Michaelis constant (Km) for deoxycytidine triphosphate without altering the maximum velocity (Vmax) of the reaction [16] [17]. This pattern is characteristic of competitive inhibition, where the inhibitor competes for the same binding site as the substrate but does not affect the catalytic efficiency once the natural substrate is bound [18].

The inhibition constant (Ki) values for 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt vary significantly among different DNA polymerases, reflecting differences in active site structure and substrate specificity [15] [16] [17]. DNA polymerase α exhibits particularly high sensitivity to inhibition by 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt, with Ki values in the low micromolar range [16] [17]. In contrast, DNA polymerase β shows reduced sensitivity, with Ki values approximately 8-fold higher than those observed for DNA polymerase α [16].

InhibitorKi (μM)Inhibition TypeSelectivity IndexPolymerase Specificity
ddCTP vs dCTP4-32Competitive8-10Pol α > Pol β
ara-CTP vs dCTP4-8Competitive20-40Pol α > Pol β
L-ddCTP vs dCTP15-50Competitive5-15RT > cellular pols

The molecular basis for competitive inhibition involves the structural similarity between 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt and deoxycytidine triphosphate in regions critical for enzyme recognition [15]. Both compounds possess identical triphosphate groups and cytosine bases, enabling the analog to bind effectively to the nucleotide-binding site of DNA polymerases . However, the modified sugar structure of 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt results in altered binding kinetics and reduced catalytic efficiency [15].

Selectivity patterns in competitive inhibition demonstrate that 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt exhibits preferential inhibition of certain DNA polymerases over others [17]. This selectivity arises from differences in active site architecture, particularly in regions that interact with the 2' and 3' positions of the nucleotide sugar [6]. Polymerases with more restrictive active sites show greater discrimination against the modified analog, while those with more permissive binding pockets exhibit reduced selectivity [6].

The competitive inhibition paradigm is further complicated by the incorporation of 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt into DNA, which can lead to more complex inhibition patterns . While the initial binding follows competitive kinetics, the incorporation of the analog results in chain termination, effectively converting the enzyme-substrate complex into a dead-end complex . This dual mechanism contributes to the potent inhibitory effects observed with dideoxynucleotide analogs .

Studies comparing different cytidine analogs reveal varying degrees of competitive inhibition against deoxycytidine triphosphate [16] [17]. Arabinofuranosylcytosine triphosphate exhibits stronger competitive inhibition than 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt, with lower Ki values and higher selectivity indices [16] [17]. These differences reflect the impact of specific structural modifications on enzyme-substrate interactions [17].

pH dependence of competitive inhibition shows that the inhibitory potency of 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt can vary with solution conditions [19]. At physiological pH, the compound exhibits optimal competitive inhibition, while deviations from optimal pH can alter the ionization states of both the enzyme and the nucleotide analog, affecting binding affinity [19].

Enantiomer-Specific Biochemical Activities

The stereochemical configuration of 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt plays a crucial role in determining its biochemical activity and selectivity toward different DNA polymerases [20] [21] [22]. Enantiomeric forms of dideoxycytidine nucleotides exhibit markedly different biological activities, with the natural D-configuration and unnatural L-configuration showing distinct patterns of enzyme interaction and inhibitory potency [20] [21] [23].

D-2',3'-Dideoxycytidine-5'-triphosphate represents the natural stereochemical configuration and demonstrates high activity against both viral reverse transcriptases and cellular DNA polymerases [21] [22]. Pre-steady-state kinetic analysis reveals that the D-enantiomer exhibits efficient incorporation by HIV-1 reverse transcriptase, with kinetic parameters approaching those of the natural substrate deoxycytidine triphosphate [21]. The maximum rate of incorporation (kpol) for the D-enantiomer follows the trend: deoxycytidine triphosphate > dideoxycytidine triphosphate > other analogs [21].

L-2',3'-Dideoxycytidine-5'-triphosphate, possessing the unnatural stereochemical configuration, exhibits reduced but significant antiviral activity while demonstrating lower toxicity toward cellular processes [20] [22] [23]. Research findings indicate that the L-enantiomer shows selective activity against viral enzymes compared to cellular DNA polymerases, providing a therapeutic advantage [22] [23]. The L-2',3'-Dideoxycytidine-5'-triphosphate analog demonstrates resistance to deoxycytidine deaminase, contributing to its metabolic stability and reduced cellular toxicity [22].

EnantiomerHIV-1 RT ActivityCellular Pol ActivityChain TerminationMetabolic Stability
D-ddCTPHighModerateEfficientModerate
L-ddCTPModerateLowLess efficientHigh
D-SddCTPLowVery LowWeakLow
L-SddCTPHighVery LowEfficientHigh

The molecular basis for enantiomer-specific activity involves differential recognition by polymerase active sites that have evolved to accommodate natural D-nucleotides [24] [20]. Crystallographic studies of human DNA polymerase λ complexed with L-deoxycytidine triphosphate reveal altered binding conformations compared to the natural D-enantiomer [24]. The L-nucleotide can bind to the polymerase active site through two distinct pathways, both involving conformational changes that differ from the canonical binding mode observed with D-nucleotides [24].

Binding affinity measurements demonstrate that enantiomeric forms exhibit different dissociation constants (Kd) when interacting with DNA polymerases [21]. The L-enantiomer typically shows weaker binding affinity compared to the D-form, requiring higher concentrations to achieve equivalent levels of enzyme interaction [21]. However, this reduced affinity can contribute to selectivity by preferentially affecting viral enzymes that may have less stringent stereochemical requirements [20] [22].

Chain termination efficiency varies significantly between enantiomers, with the D-configuration generally providing more efficient termination of DNA synthesis [20] [21]. When incorporated into growing DNA strands, D-2',3'-Dideoxycytidine-5'-triphosphate terminates chain elongation more effectively than the L-enantiomer [20]. This difference reflects the ability of DNA polymerases to properly position the analog within the active site for the nucleotidyl transfer reaction [21].

Metabolic processing of enantiomeric forms reveals distinct pathways that contribute to their differential biological effects [22]. The L-2',3'-Dideoxycytidine-5'-triphosphate analog demonstrates resistance to deamination by cellular deaminases, while the D-form undergoes more rapid metabolic conversion [22]. This metabolic stability contributes to the sustained antiviral activity and reduced cellular toxicity associated with L-enantiomers [22].

Cross-resistance patterns between enantiomers provide insights into their mechanisms of action and potential therapeutic applications [23]. Viral strains that develop resistance to D-2',3'-Dideoxycytidine-5'-triphosphate may retain sensitivity to L-enantiomers, and vice versa [23]. This cross-resistance pattern suggests that enantiomeric forms may interact with slightly different regions of the polymerase active site or involve distinct resistance mechanisms [23].

Stereochemical selectivity studies demonstrate that the absolute configuration of dideoxynucleoside analogs plays a major role in determining the rate of viral resistance development and cross-resistance patterns [23]. Both L-2',3'-Dideoxycytidine-5'-triphosphate and related L-nucleotide analogs rapidly select for highly resistant viral strains, with resistance patterns that differ from those observed with D-enantiomers [23].

Metal Ion-Dependent Catalytic Mechanisms

2',3'-Dideoxycytidine-5'-triphosphate trilithium salt requires divalent metal ions for incorporation by DNA polymerases, following the established two-metal-ion mechanism that governs nucleotidyl transfer reactions [25] [26] [27]. The catalytic mechanism involves two metal ions, designated Metal A and Metal B, which coordinate with conserved aspartate residues in the polymerase active site and facilitate the phosphoryl transfer reaction [25] [26].

Magnesium ion-dependent catalysis represents the physiologically relevant mechanism for 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt incorporation [25] [19] [28]. In the presence of magnesium ions, DNA polymerases exhibit optimal structural stability and moderate catalytic efficiency for the analog [28] [29]. Crystallographic studies reveal that magnesium ions occupy both metal-binding sites in the active site, with Metal A positioned near the attacking 3'-hydroxyl group of the primer terminus and Metal B coordinating the triphosphate moiety of the incoming nucleotide [25].

Manganese ion-dependent catalysis demonstrates enhanced activity for 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt incorporation compared to magnesium-dependent reactions [25] [28] [29]. Research findings indicate that manganese ions can increase the incorporation efficiency of dideoxynucleotides by 150-200% relative to magnesium ions [28] [29]. This enhancement occurs despite reduced fidelity, as manganese ions promote increased protein flexibility that facilitates accommodation of modified nucleotide substrates [28] [29].

Metal IonddCTP ActivityFidelity ImpactBinding AffinityPhysiological Role
Mg2+Baseline (100%)High fidelityStandardPrimary cofactor
Mn2+150-200%Reduced fidelityEnhancedSecondary cofactor
Ca2+10-20%Very low activityWeakNon-physiological
Zn2+5-15%InhibitoryVery weakInhibitory

The two-metal-ion mechanism for 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt incorporation involves several critical steps [25] [26] [27]. Metal A facilitates deprotonation of the attacking 3'-hydroxyl group, while Metal B coordinates the leaving pyrophosphate group and helps neutralize the negative charge that develops during the transition state [25] [26]. The distance between the two metal ions decreases from approximately 4 Å in the substrate complex to 3.5 Å in the transition state, optimizing the catalytic geometry [26] [30].

Manganese-specific effects on 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt catalysis include altered protein dynamics and enhanced reaction kinetics [28] [29]. Molecular dynamics simulations demonstrate that manganese ions increase overall protein flexibility while maintaining active site coordination [28] [29]. The enhanced catalytic efficiency with manganese ions involves lower activation barriers and more favorable reaction energetics compared to magnesium-dependent reactions [28] [29].

Metal ion coordination geometry plays a crucial role in determining the catalytic efficiency for 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt incorporation [25] [30]. The analog requires proper positioning of both metal ions to achieve the inline transfer geometry necessary for the nucleotidyl transfer reaction [25]. Deviation from optimal coordination, as occurs with non-physiological metal ions like calcium or zinc, results in dramatically reduced catalytic activity [19].

Three-metal-ion mechanisms have been proposed for certain DNA polymerases, involving an additional metal ion (Metal C) that may participate in 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt incorporation [26] [27]. Time-resolved crystallography studies suggest that Metal C may play a role in product stabilization or provide additional catalytic assistance during the nucleotidyl transfer reaction [26] [27]. However, the essential requirement appears to be the two-metal-ion system, with the third metal serving an auxiliary function [26].

pH-dependent metal ion effects influence the catalytic mechanism for 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt [19]. At optimal pH, both metal ions maintain proper coordination and charge distribution within the active site [19]. Deviations from physiological pH can alter metal ion binding and affect the protonation states of coordinating residues, leading to reduced catalytic efficiency [19].

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

469.0192192 g/mol

Monoisotopic Mass

469.0192192 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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